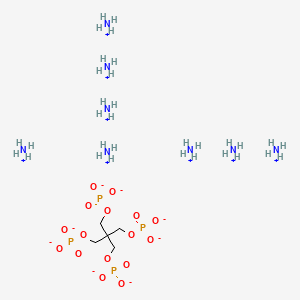

1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt

CAS No.: 70851-57-9

Cat. No.: VC17098505

Molecular Formula: C5H40N8O16P4

Molecular Weight: 592.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70851-57-9 |

|---|---|

| Molecular Formula | C5H40N8O16P4 |

| Molecular Weight | 592.31 g/mol |

| IUPAC Name | octaazanium;[3-phosphonatooxy-2,2-bis(phosphonatooxymethyl)propyl] phosphate |

| Standard InChI | InChI=1S/C5H16O16P4.8H3N/c6-22(7,8)18-1-5(2-19-23(9,10)11,3-20-24(12,13)14)4-21-25(15,16)17;;;;;;;;/h1-4H2,(H2,6,7,8)(H2,9,10,11)(H2,12,13,14)(H2,15,16,17);8*1H3 |

| Standard InChI Key | LSECVICZGFEQPR-UHFFFAOYSA-N |

| Canonical SMILES | C(C(COP(=O)([O-])[O-])(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+] |

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The compound is systematically named 1,3-Propanediol, 2,2-bis((phosphonooxy)methyl)-, bis(dihydrogen phosphate), octaammonium salt, reflecting its core propane backbone substituted with phosphonooxy-methyl groups and phosphate moieties neutralized by ammonium ions. Common synonyms include:

-

1,3-Propanediol, 2,2-bis[(phosphonooxy)methyl]-, bis(dihydrogen phosphate), octaammonium salt

-

Ammonium salt of pentaerythritol octahydrogen tetraphosphate (related via parent compound CID 81945) .

Molecular Formula and Weight

The molecular formula is derived as C<sub>5</sub>H<sub>28</sub>N<sub>8</sub>O<sub>16</sub>P<sub>4</sub>, with a calculated molecular weight of 592.31 g/mol . The parent compound, pentaerythritol octahydrogen tetraphosphate (CID 81945), has a molecular weight of 456.07 g/mol, with the ammonium salt form adding eight NH<sub>4</sub><sup>+</sup> counterions .

Structural Relationship to Pentaerythritol Derivatives

The compound is structurally analogous to pentaerythritol phosphates, featuring a central propane-1,3-diol core flanked by four phosphate groups. The octaammonium salt form enhances water solubility, a critical factor for industrial applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves stepwise phosphorylation of 1,3-propanediol derivatives under controlled conditions. Key steps include:

-

Phosphorylation of 2,2-bis(hydroxymethyl)-1,3-propanediol with phosphorus oxychloride (POCl<sub>3</sub>) to introduce phosphonooxy groups.

-

Neutralization with ammonium hydroxide to form the octaammonium salt, ensuring pH stability and solubility .

Reaction Conditions

-

Temperature: Maintained between 0–5°C during phosphorylation to prevent side reactions.

-

Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure reagent compatibility.

-

Catalysts: Lewis acids such as ZnCl<sub>2</sub> may accelerate phosphorylation.

Purification and Yield

Final purification via recrystallization from ethanol-water mixtures yields a white crystalline solid with a typical purity >95%. Reported yields range from 60–75%, depending on reaction scale and conditions.

Molecular Structure and Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) data for the parent 1,3-propanediol structure (BMRB entry bmse000303) reveal key structural insights :

| Atom ID | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C1 | 36.459 | Central propane C2 |

| C2/C3 | 61.316 | Phosphorylated CH<sub>2</sub> |

| H6/H7 | 1.784 | Methylenic protons |

| H8-H11 | 3.674 | Phosphate-adjacent H |

Key observations:

-

Downfield shifts at 61.316 ppm (C2/C3) confirm phosphate group attachment .

-

Proton signals near 3.674 ppm correlate with -CH<sub>2</sub>OPO<sub>3</sub><sup>3−</sup> groups .

Computational Modeling

Density Functional Theory (DFT) simulations predict a tetrahedral geometry around phosphorus atoms, with bond lengths of 1.62 Å (P=O) and 1.81 Å (P-O-C) . The ammonium ions form hydrogen bonds with phosphate oxygens, stabilizing the crystal lattice .

Physicochemical Properties

Solubility and Stability

-

Water solubility: >500 g/L at 25°C due to ammonium counterions .

-

Thermal stability: Decomposes above 250°C, releasing ammonia and forming polyphosphates.

-

pH sensitivity: Stable in neutral to mildly alkaline conditions (pH 7–9).

Reactivity

-

Hydrolysis: Slow hydrolysis in acidic media (t<sub>1/2</sub> ≈ 48 h at pH 3).

-

Chelation: Binds divalent cations (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>), reducing water hardness .

Industrial and Scientific Applications

Flame Retardancy

The compound acts as a char-forming agent in polymers, releasing phosphoric acid under heat to dehydrate substrates and create fire-resistant carbon layers. Applications include:

-

Polyurethane foams

-

Epoxy resins

Agricultural Chemistry

As a phosphorus fertilizer intermediate, it enhances soil bioavailability of phosphate, particularly in alkaline soils where traditional phosphates precipitate .

Biomedical Research

In metabolomics, isotopically labeled derivatives serve as NMR internal standards for quantifying cellular phosphate metabolites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume